molecular formula C13H20N2 B8537137 2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine

2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine

Número de catálogo B8537137
Peso molecular: 204.31 g/mol
Clave InChI: VFINPSLGEPYVRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H20N2

Peso molecular

204.31 g/mol

Nombre IUPAC

2-cyclohexyl-1-pyridin-2-ylethanamine

InChI

InChI=1S/C13H20N2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h4-5,8-9,11-12H,1-3,6-7,10,14H2

Clave InChI

VFINPSLGEPYVRO-UHFFFAOYSA-N

SMILES canónico

C1CCC(CC1)CC(C2=CC=CC=N2)N

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To a refluxed stirred mixture of 1.34 kg (55.8 moles) of magnesium in 6 L of t-butylmethyl ether (MTBE) and 4 g (0.016 moles) of iodine, a solution of 10 kg (55.9 moles) cyclohexylmethyl bromide in 22 L (MTBE) was added slowly. After approximately 10% to 25% of the solution was added, heating was discontinued and the remainder of the solution was added at a rate to maintain refluxing temperature. After the addition, the reaction was refluxed for an additional 24 hrs, then cooled to 0° to 5° C. and 3.903 kg (37.1 moles) of 2-cyanopyridine in 22 L MTBE was added at 0°-10° C. After the addition, the greenish thick suspension was stirred without cooling for 18-24 hrs. The Grignard reaction mixture was transferred with stirring to 40 L of methanol at 10° to 15° C. To the clear solution was added 1.4 kg (36.8 moles) of sodium borohydride. The mixture was stirred at room temperature 18 hrs., then quenched by the addition of 16 L of water and 36 L of 4N hydrochloric acid. The organic solvents were removed under vacuum and the remaining aqueous solution was washed twice with 6 L of methylene chloride. The aqueous phase was basified with 15 L of ammonium hydroxide solution and extracted three times with 10 L of methylene chloride. The methylene chloride was dried over 6.5 kg of sodium sulfate and concentrated to yield 5.645 kg (75%) of 1-(R,S)-(2-pyridyl)-2-cyclohexylethylamine.
Quantity
40 L
Type
solvent
Reaction Step One
Quantity
1.34 kg
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.903 kg
Type
reactant
Reaction Step Five
Name
Quantity
22 L
Type
solvent
Reaction Step Five
Quantity
1.4 kg
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 465 g (4.3 moles) of 2-(aminomethyl) pyridine was added with stirring 456 g (4.3 moles) of benzaldehyde. The temperature was increased to 70°-80° C. The mixture was diluted with 2 L of MTBE and the water was removed by stirring the solution with 200 g of sodium sulfate overnight. The mixture was filtered and washed with 2 L of MTBE. To remove the remaining water, 100 g of molecular sieves were added. To the mixture was added 483 g (4.3 moles) potassium t-butoxide in portions followed by 842 g (4.38 moles) of cyclohexylmethyl methanesulfonate. After 10-20 hours, the mixture was hydrolyzed by the addition of 5 L water containing 720 mL of hydrochloric acid. The organic phase was separated and discarded. The aqueous phase was washed with 0.5 L of methylene chloride and basified with 0.5 L of ammonium hydroxide. The product was extracted with petroleum ether to yield 452 g of crude mine. The amine was purified by vacuum distillation at 88° C. and 0.5 Torr to give 353 g (35%) of 1-(R,S)-(2-pyridyl)-2-cyclohexylethylamine.
Quantity
465 g
Type
reactant
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step Two
Quantity
483 g
Type
reactant
Reaction Step Three
Quantity
842 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of 2.16 g of 2-picolylamine (20 mmoles) and 2.12 g of benzaldehyde (20 mmoles) was stirred for 5-20 hours. The reaction mixture was diluted with 20 ml of toluene with stirring, then 1.12 g (20 mmoles) of potassium hydroxide added followed by the addition of 3.7 g of tetrabutylammonium iodide (10 mmoles) and 3.55 g of cyclohexylmethyl bromide (20 mmoles). The mixture was refluxed for 6-24 hours, then cooled and stirred with 10 ml of a 2N HCl for 2-6 hours. The organic phase was discarded, the aqueous acidic phase was washed with methylene chloride. The aqueous phase was basified with ammonium hydroxide and the racemic amine extracted with methylene chloride to yield 45%-55% racemic 1-(2-pyridyl)-2-cyclohexylethylamine as a light yellow oil.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
3.55 g
Type
reactant
Reaction Step Five
Quantity
3.7 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, 1.365 kg (12.86 moles) of benzaldehyde was added with stirring and cooling to 1.39 kg (12.86 moles) of 2-(aminomethyl)pyridine maintaining the temperature <50° C. After stirring for 2-4 hours, the mixture was diluted with 13 L oft-butylmethyl ether (MTBE). To the clear solution was added 1.05 kg (27.72 moles) sodium hydroxide (flakes) and 2.375 kg (6.43 moles) of tetrabutylammonium iodide. The suspension was stirred for 2 hrs., then 2.3 kg (12.86 moles) of cyclohexylmethyl bromide was added. The reaction mixture was refluxed for 36-48 hrs. After cooling the mixture, it was diluted with 3 L of water followed by 12 L of 3N hydrochloric acid and stirred for 2-6 hours. The organic phase was separated and discarded. The aqueous phase was washed four times with 3 L of methylene chloride, then basified with 2.5 L of 0.5N ammonium hydroxide solution. The racemic amine was extracted three times with 4 L of methylene chloride, dried over sodium sulfate and concentrated to dryness. The oil product was stirred with 2 L of hexane, filtered and concentrated to yield 1.14 kg (43.5%) of 1-(R,S)-(2-pyridyl)-2-cyclohexylethylamine.
Quantity
1.365 kg
Type
reactant
Reaction Step One
Quantity
1.39 kg
Type
reactant
Reaction Step Two
Quantity
1.05 kg
Type
reactant
Reaction Step Three
Quantity
2.375 kg
Type
catalyst
Reaction Step Three
Quantity
2.3 kg
Type
reactant
Reaction Step Four
Quantity
12 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
3 L
Type
solvent
Reaction Step Seven

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.